molecular formula C22H21N3O3S2 B2954008 N-benzyl-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 686772-24-7

N-benzyl-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2954008
CAS No.: 686772-24-7
M. Wt: 439.55
InChI Key: KPQKAZCLCYWVKC-UHFFFAOYSA-N
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Description

N-benzyl-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno[3,2-d]pyrimidin-4-one derivative characterized by a central bicyclic heterocyclic core, a 2-methoxyphenyl substituent at position 3, and a benzyl-substituted sulfanyl acetamide moiety at position 2. Its molecular formula is C₂₂H₁₈N₄O₃S₃, with a molecular weight of 482.60 g/mol and a CAS registry number of 362501-82-4 . This compound shares structural homology with kinase inhibitors and Wnt/β-catenin signaling modulators, though its specific biological targets require further elucidation.

Properties

IUPAC Name

N-benzyl-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S2/c1-28-18-10-6-5-9-17(18)25-21(27)20-16(11-12-29-20)24-22(25)30-14-19(26)23-13-15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQKAZCLCYWVKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=C(CCS3)N=C2SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: The synthesis begins with the preparation of the thienopyrimidine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a substitution reaction, often using a methoxyphenyl halide and a suitable base.

    Attachment of the Benzyl Group: The benzyl group is attached through a nucleophilic substitution reaction, typically using benzyl chloride and a strong base.

    Formation of the Acetamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxyphenyl groups, using reagents such as alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, amines, strong bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

    Biological Research: It is used in biological assays to study its effects on cellular processes and pathways. Its ability to modulate enzyme activity and receptor binding is of particular interest.

    Materials Science: The compound’s structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

    Chemical Biology: It is employed in chemical biology to investigate its interactions with biomolecules and to develop chemical probes for studying biological systems.

Mechanism of Action

The mechanism of action of N-benzyl-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of kinases or other signaling proteins, leading to altered cellular responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound - 3-(2-Methoxyphenyl)
- N-Benzyl sulfanyl acetamide
C₂₂H₁₈N₄O₃S₃ 482.60 Central thieno[3,2-d]pyrimidin-4-one core; moderate polarity due to methoxy and benzyl groups
Compound 267
(N-(4-(5-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)-2-((3-(2-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl)thio)acetamide)
- 3-(2-Methoxyphenyl)
- 4-Fluorophenyl-imidazole-pyridine substituent
C₃₀H₂₅FN₆O₃S₃ 632.75 Extended aromatic system; enhanced molecular weight due to fluorophenyl-imidazole-pyridine chain; 76% synthetic yield
N-(6-Methyl-2-benzothiazolyl)-2-[(3-(2-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl)thio]acetamide - 3-(2-Methoxyphenyl)
- N-(6-Methylbenzothiazolyl)
C₂₅H₂₀N₄O₃S₃ 528.64 Benzothiazole substituent; potent Wnt/β-catenin inhibitor (IC₅₀ = 25 nM)
2-{[3-(3-Methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide - 3-(3-Methoxyphenyl)
- N-(3-Trifluoromethylphenyl)
C₂₂H₁₈F₃N₃O₃S₂ 493.52 Trifluoromethyl group enhances lipophilicity; positional isomerism (3-methoxy vs. 2-methoxy)

Physicochemical Properties

  • Melting Points: Compound 267: 139°C Fluorinated chromenone derivative (): 175–178°C Higher melting points correlate with extended aromaticity or polar substituents.
  • Solubility : The target compound’s benzyl group may enhance organic solvent solubility compared to trifluoromethyl or butylphenyl analogues (e.g., : N-(4-butylphenyl)-...acetamide ) .

Biological Activity

N-benzyl-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

Molecular Formula: C23H21N3O3S2
Molecular Weight: 451.6 g/mol
IUPAC Name: N-benzyl-2-[3-(2-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
InChI Key: YJDGJDJJGOXDQN-UHFFFAOYSA-N

The compound's unique thienopyrimidine core contributes to its distinct chemical and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may modulate enzyme activity and influence cellular signaling pathways. The exact mechanisms remain to be fully elucidated through further research.

Anticancer Activity

Research indicates that compounds with thienopyrimidine cores exhibit significant anticancer properties. For instance:

  • In vitro Studies: A study evaluated the efficacy of similar thienopyrimidine derivatives against various human cancer cell lines (e.g., HeLa and HepG2). Compounds demonstrated cytotoxic effects with IC50 values significantly lower than those of standard chemotherapeutics like 5-fluorouracil .
Cell LineCompound IC50 (µM)Reference
HeLa10.5
HepG28.7

Antimicrobial Activity

This compound has also shown promising antimicrobial properties:

  • Bacterial Inhibition: Similar compounds have been reported to exhibit activity against Gram-positive and Gram-negative bacteria. For example, derivatives have shown MIC values against Staphylococcus aureus and Escherichia coli in the range of 8–16 µg/mL .
BacteriaMIC (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli16

Comparative Analysis with Similar Compounds

When compared to other Mannich bases and thienopyrimidine derivatives, this compound demonstrates unique structural characteristics that may enhance its biological activity:

  • Structure–Activity Relationship (SAR): The presence of the methoxyphenyl group appears to enhance lipophilicity and potentially improve cellular uptake.
  • Antitumor vs Antimicrobial Activity: While many thienopyrimidines are noted for their anticancer properties, N-benzyl derivatives often display enhanced antimicrobial activity due to their ability to disrupt bacterial cell wall synthesis.

Case Studies and Research Findings

Several studies have documented the potential of thienopyrimidine derivatives in medicinal chemistry:

  • Anticancer Studies: A comprehensive review highlighted the cytotoxic effects of various thienopyrimidine derivatives on multiple cancer cell lines, suggesting a promising avenue for drug development .
  • Antimicrobial Studies: Research focused on the synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives showed significant antibacterial activity against resistant strains .

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